molecular formula C7H12ClN3O2S B6270481 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 2763780-89-6

2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No. B6270481
CAS RN: 2763780-89-6
M. Wt: 237.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride (MS-PPE-HCl) is a novel organic molecule that is used in scientific research applications. It has a wide range of biochemical and physiological effects, and is a useful tool for laboratory experiments.

Mechanism of Action

2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride works by binding to certain proteins in the body, such as enzymes and receptors. This binding causes a change in the protein's structure, which in turn affects its function. For example, it can inhibit the activity of enzymes, which can lead to changes in the metabolism of certain compounds. It can also affect the activity of receptors, which can lead to changes in the body's response to certain hormones or drugs.
Biochemical and Physiological Effects
2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs. It can also affect the activity of receptors, leading to changes in the body's response to certain hormones or drugs. In addition, it can affect the synthesis and breakdown of certain proteins, which can lead to changes in the body's metabolism.

Advantages and Limitations for Lab Experiments

2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride is a useful tool for laboratory experiments due to its wide range of effects. It is relatively easy to synthesize, and can be used to study a variety of biochemical and physiological processes. However, it can be difficult to control the concentration of the compound, and the effects may vary depending on the concentration used. In addition, it is not always possible to predict the effects of 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride on a particular protein or receptor.

Future Directions

There are a number of potential future directions for 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride. It could be used to study the effects of drugs on the human body, as well as to investigate the structure and function of proteins. It could also be used to investigate the effects of various compounds on cellular processes. In addition, it could be used to investigate the effects of certain hormones or drugs on the body. Finally, it could be used to study the effects of different concentrations of the compound on biochemical and physiological processes.

Synthesis Methods

2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride is synthesized through a multi-step process. First, 5-methanesulfonylpyrimidine is reacted with ethyl chloroformate, forming a compound called 5-methanesulfonyl-2-chloropyrimidine. This compound is then reacted with ethyl amine, forming 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine. This compound is then reacted with hydrochloric acid to form 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride.

Scientific Research Applications

2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride is used in scientific research applications, such as drug discovery, cell biology, and biochemistry. It has been used to study the effects of various compounds on cellular processes, as well as to investigate the structure and function of proteins. It has also been used to study the effects of drugs on the human body, including the effects of cancer drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride involves the reaction of 2-amino-5-methanesulfonylpyrimidine with ethylene oxide followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-amino-5-methanesulfonylpyrimidine", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-5-methanesulfonylpyrimidine is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine.", "Step 2: The resulting amine is then quaternized with hydrochloric acid to form the hydrochloride salt of 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine." ] }

CAS RN

2763780-89-6

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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